Cas no 2091571-61-6 (methyl 5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylate)

methyl 5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
- EN300-27783094
- 2091571-61-6
- methyl 5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylate
-
- インチ: 1S/C9H13N3O2/c1-6-3-4-12-8(11-6)7(5-10-12)9(13)14-2/h5-6,11H,3-4H2,1-2H3
- InChIKey: NBXUSBPRDICKMB-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C=NN2C=1NC(C)CC2)=O
計算された属性
- せいみつぶんしりょう: 195.100776666g/mol
- どういたいしつりょう: 195.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 56.2Ų
methyl 5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27783094-10.0g |
methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
2091571-61-6 | 95.0% | 10.0g |
$3683.0 | 2025-03-19 | |
Enamine | EN300-27783094-5g |
methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
2091571-61-6 | 5g |
$2485.0 | 2023-09-09 | ||
Enamine | EN300-27783094-0.5g |
methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
2091571-61-6 | 95.0% | 0.5g |
$823.0 | 2025-03-19 | |
Enamine | EN300-27783094-5.0g |
methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
2091571-61-6 | 95.0% | 5.0g |
$2485.0 | 2025-03-19 | |
Enamine | EN300-27783094-2.5g |
methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
2091571-61-6 | 95.0% | 2.5g |
$1680.0 | 2025-03-19 | |
Enamine | EN300-27783094-0.05g |
methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
2091571-61-6 | 95.0% | 0.05g |
$719.0 | 2025-03-19 | |
Enamine | EN300-27783094-0.1g |
methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
2091571-61-6 | 95.0% | 0.1g |
$755.0 | 2025-03-19 | |
Enamine | EN300-27783094-0.25g |
methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
2091571-61-6 | 95.0% | 0.25g |
$789.0 | 2025-03-19 | |
Enamine | EN300-27783094-1.0g |
methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
2091571-61-6 | 95.0% | 1.0g |
$857.0 | 2025-03-19 | |
Enamine | EN300-27783094-10g |
methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
2091571-61-6 | 10g |
$3683.0 | 2023-09-09 |
methyl 5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylate 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
methyl 5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylateに関する追加情報
Introduction to Methyl 5-Methyl-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate (CAS No. 2091571-61-6)
Methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a fascinating compound with the CAS registry number 2091571-61-6. This compound belongs to the class of pyrazolo[pyrimidine] derivatives, which have garnered significant attention in recent years due to their potential applications in various fields such as pharmaceuticals and materials science. The structure of this compound is characterized by a pyrazolo[pyrimidine] ring system with a methyl group at position 5 and a carboxylate ester group at position 3. These structural features contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of pyrazolo[pyrimidine] derivatives in drug discovery. For instance, researchers have explored the potential of these compounds as kinase inhibitors, which are crucial in the treatment of various diseases including cancer and inflammatory disorders. Methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate has shown promising results in preliminary assays targeting specific kinases. Its ability to bind to these enzymes with high affinity makes it a valuable candidate for further exploration in medicinal chemistry.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The pyrazolo[pyrimidine] core exhibits interesting electronic properties that make it suitable for use in organic electronics. Recent research has focused on incorporating this compound into organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light under electrical stimulation has been optimized through various synthetic modifications, including the introduction of the methyl group and the carboxylate ester moiety.
The synthesis of methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate involves a multi-step process that typically begins with the preparation of the pyrazolo[pyrimidine] ring system. This is followed by functionalization at specific positions to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For example, the use of transition metal catalysts has significantly improved the yield and purity of the product.
From a toxicological perspective, methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate has undergone preliminary safety assessments. These studies indicate that the compound exhibits low toxicity at typical therapeutic concentrations. However, further investigations are required to fully understand its long-term effects and potential for bioaccumulation.
In conclusion, methyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,a]-pyrimidine-3-carboxylate (CAS No. 2091571-61-6) is a versatile compound with promising applications in both pharmaceuticals and materials science. Its unique structure and reactivity make it an attractive target for further research and development. As new findings emerge from ongoing studies worldwide
2091571-61-6 (methyl 5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylate) 関連製品
- 1351632-82-0((3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride)
- 2229319-31-5(1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine)
- 898756-57-5(3,4-Dichloro-2'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)
- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)
- 2287339-75-5(5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid)
- 2716848-88-1(rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)
- 1488273-23-9(3-(oxolan-3-yloxy)propanoic acid)
- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)
- 2171712-99-3(4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)
- 1804253-44-8(3-Formyl-5-(3-oxopropyl)mandelic acid)